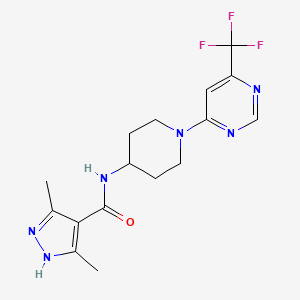
4,6-dichloro-N-ethylpyrimidin-5-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4,6-dichloro-N-ethylpyrimidin-5-amine” consists of 6 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms . The InChI code for this compound isInChI=1S/C6H7Cl2N3/c1-2-9-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3 . Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 192.04 g/mol . It has a density of 1.4±0.1 g/cm3 and a boiling point of 305.7±37.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
New Access to Thiazolo[4,5‐d]pyrimidine Derivatives
Research by Bakavoli, Nikpour, and Rahimizadeh (2006) outlines a process for obtaining 4-Amino-5-bromo-2-substituted-aminopyrimidines from 5-bromo-2,4-dichloro-6-methylpyrimidine. This process is pivotal for synthesizing new thiazolo[4,5-d] pyrimidine derivatives, highlighting the versatility of pyrimidine derivatives in chemical synthesis and their potential applications in developing novel compounds with possible pharmacological activities Bakavoli, M., Nikpour, M., & Rahimizadeh, M. (2006). Journal of Heterocyclic Chemistry, 43, 1327-1329.
Synthesis and Structure of 6-Substituted 9-(2-Ethoxy-1,3-dioxan-5-yl)purines
Mishnev et al. (1979) explored the reaction of 4-chloro-5-amino-6-(1,3-dihydroxy-2-propyl)aminopyrimidine with excess ethyl orthoformate, leading to the synthesis of novel purine derivatives. This study not only sheds light on the structural diversity attainable through modifications of pyrimidine derivatives but also on their potential utility in the development of nucleoside analogs and other biologically active compounds Mishnev, A., et al. (1979). Chemistry of Heterocyclic Compounds, 15, 798-804.
Investigation of Regioselectivity on the Reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with Ammonia
Doulah et al. (2014) conducted a study focusing on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, resulting in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This research contributes to our understanding of the reactivity and potential synthetic applications of pyrimidine derivatives in producing compounds with selective functionalization Doulah, A., et al. (2014). Arabian Journal of Chemistry, 7, 1000-1002.
Antihypertensive Activity of 6-Arylpyrido[2,3-d]pyrimidin-7-amine Derivatives
A study by Bennett et al. (1981) on the synthesis and evaluation of 51 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives for antihypertensive activity reveals the therapeutic potential of pyrimidine derivatives. Notably, compounds such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine significantly lowered blood pressure, highlighting the role of pyrimidine derivatives in medicinal chemistry and drug development Bennett, L., et al. (1981). Journal of Medicinal Chemistry, 24, 382-389.
Synthesis and Biological Evaluation of Some 5-Ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines
Research by Chhabria et al. (2007) on the synthesis and biological evaluation of aminopyrimidines as potent analgesic and anti-inflammatory agents underscores the significant pharmaceutical applications of pyrimidine derivatives. This work demonstrates the potential for developing new therapeutic agents based on the structural modification of pyrimidine derivatives Chhabria, M., et al. (2007). Bioorganic & Medicinal Chemistry Letters, 17, 1022-1024.
Propiedades
IUPAC Name |
4,6-dichloro-N-ethylpyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-2-9-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEMTMXDEZPQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CN=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
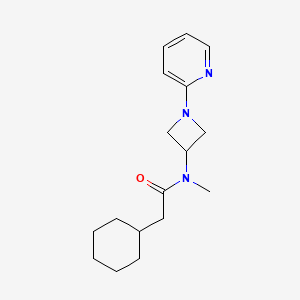
![2-(1,2-Benzoxazol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2990795.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2990797.png)
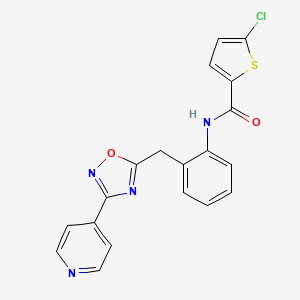
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2990801.png)
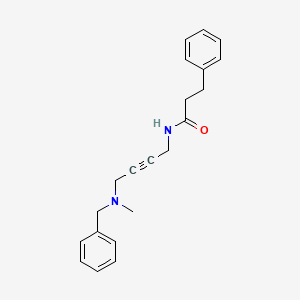
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2990804.png)

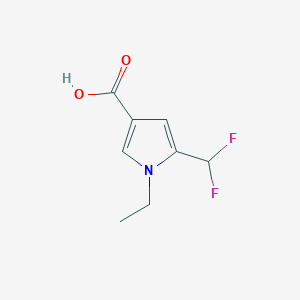
![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2990810.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2990811.png)
![2-(2-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990812.png)
